molecular formula C6H12O6 B583699 D-Galactose-4-d CAS No. 478518-71-7

D-Galactose-4-d

Cat. No. B583699
M. Wt: 181.162
InChI Key: GZCGUPFRVQAUEE-OXNPZZGPSA-N
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Description

D-Galactose-4-d is an aldohexose that serves as an energy source and a crucial element in glycolipids and glycoproteins . It undergoes enzymatic conversion into D-glucose for metabolism or polysaccharide storage, representing a C-4 epimer of glucose .


Synthesis Analysis

An efficient two-step protocol has been developed to access a diethanolamine (DEA) boronate ester derivative of monosaccharide D-galactose . The starting material is 1,2:5,6-di- -isopropylidene-α-d-glucofuranose .


Molecular Structure Analysis

The molecular structure of D-Galactose-4-d can be found in various databases .


Chemical Reactions Analysis

D-Galactose-4-d undergoes various chemical reactions. For instance, UDP-galactose 4-epimerase catalyzes the interconversion of UDP-galactose and UDP-glucose during normal galactose metabolism . A key structural feature in the proposed reaction mechanism for the enzyme is the rotation of a 4′-ketopyranose intermediate within the active site pocket .


Physical And Chemical Properties Analysis

D-Galactose-4-d has a molecular weight of 181.16 g/mol . It is a C4 epimer of glucose and is easily soluble in water and slightly soluble in ethanol and glycerol .

Scientific Research Applications

  • Metabolism and Genetic Disorders : D-Galactose is crucial in the Leloir pathway for galactose metabolism. Defects in enzymes like galactokinase, uridylyltransferase, or epimerase, involved in this pathway, can lead to galactosemia, a genetic disorder. These enzymes have been extensively studied for their roles in normal metabolism and disease states (Holden, Rayment, & Thoden, 2003).

  • Microbial Interactions : In bacteria like Escherichia coli, D-Galactose binds to specific proteins, playing a role in chemotaxis towards sugars and high-affinity transport. The molecular structures of these proteins provide insights into sugar-binding specificity (Vyas, Vyas, & Quiocho, 1988).

  • Aging Research : D-Galactose has been used in aging research, especially in animal models. Studies have shown that it can induce aging alterations in the male reproductive system, affecting parameters like sperm count and hormone levels (Ahangarpour, Oroojan, & Heidari, 2014).

  • Enzyme Modification for Industrial Applications : Efforts to modify enzymes like galactose oxidase to introduce new functionalities, such as glucose 6-oxidase activity, have implications for food, pharmaceutical, and materials applications (Sun, Bulter, Alcalde, Petrounia, & Arnold, 2002).

  • Biotechnological Processes : D-Galactose's role in biotechnological processes, particularly in microbial fermentation and enzyme-catalyzed conversion for biofuel production and sweetener production, is significant. Its abundance in nature makes it a valuable resource for these applications (Chen, Xu, Wu, Guang, Zhang, & Mu, 2021).

  • Neurological Research : Studies on mice have shown that D-Galactose can induce neurodegeneration, making it a useful model for studying aging-related neurological conditions. Exercise has been found to mitigate these effects, providing insights into potential therapies (Li, Xu, Shen, Li, Gao, & Wei, 2016).

Future Directions

D-Galactose-4-d has been used in various studies related to ageing and age-related diseases . It has been suggested that using a mild model of D-galactose administration could simulate the point where oxidative stress starts to overwhelm the endogenous antioxidant response and where a pro-inflammatory phenotype switch manifests . Future research may focus on improving the bioconversion of D-galactose to D-tagatose .

properties

IUPAC Name

(3R,4S,5R,6R)-5-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-FDDJWOOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@]1([C@H](OC([C@@H]([C@H]1O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Galactose-4-d

Citations

For This Compound
75
Citations
H Masamune, S Kamiyama - The Tohoku Journal of Experimental …, 1957 - jstage.jst.go.jp
The product(amorphous) melted at 186• Ž and had [ƒ¿] 27D (water) of+ 52.7• K. That C atom 4 of one of the galactose residue in it is the position where C atom 1 of the other is attached …
Number of citations: 11 www.jstage.jst.go.jp
V Perrin, B Fenet, JP Praly, F Lecroix, CD Ta - Carbohydrate Research, 2000 - Elsevier
Enzymatic transgalactosylation of lactose by means of Streptococcus thermophilus, subspecies DN-001065, led to a mixture of d-galactose (∼4%), d-glucose (∼15%), lactose (∼51%), …
Number of citations: 21 www.sciencedirect.com
B BECKER, K HÅRD, M MELKONIAN… - European journal of …, 1989 - Wiley Online Library
The main constituent of the cell wall complex carbohydrate of the scaly green alga Tetraselmis striata Butcher is shown to be 3‐deoxy‐manno‐2‐octulosonic acid (42%). In addition two …
Number of citations: 49 febs.onlinelibrary.wiley.com
JFG Vliegenthart, B Becker… - Carbohydrate …, 1995 - dspace.library.uu.nl
In most green algae, the cell wall consists of microfibrils (mainly cellulose) embed-ded in a matrix consisting of glycoproteins and polysaccharides [1]. As one of the few exceptions, the …
Number of citations: 41 dspace.library.uu.nl
SP Moulik, AK Mitra - Carbohydrate Research, 1972 - Elsevier
Ethylenediamine has been observed to activate D-glucose, D-mannose, D-galactose, 2-amino-2-deoxy-D-glucose, and maltose, forming hydrogen-bonded complexes. This has been …
Number of citations: 16 www.sciencedirect.com
J Yang, X Fu, Q Jia, J Shen, JB Biggins, J Jiang… - Organic …, 2003 - ACS Publications
In vitro glycorandomization (IVG) technology is dependent upon the ability to rapidly synthesize sugar phosphates. Compared with chemical synthesis, enzymatic (kinase) routes to …
Number of citations: 114 pubs.acs.org
G Vadivelanand, S Divakar - researchgate.net
Glycosylation of phenolic hydroxyl groups of serotonin and epinephrine, using an amyloglucosidase from Rhizopus mold was carried out with D-glucose, D-galactose, D-mannose and …
Number of citations: 0 www.researchgate.net
K Hayer, M Stratford, DB Archer - Applied and environmental …, 2013 - Am Soc Microbiol
The asexual spores (conidia) of Aspergillus niger germinate to produce hyphae under appropriate conditions. Germination is initiated by conidial swelling and mobilization of internal …
Number of citations: 66 journals.asm.org
D Lazarevic, H Streicher, J Thiem - Carbohydrate research, 2009 - Elsevier
All monodeoxygenated galactoses were treated with galactokinase, and for the 2-, 3-, and 4-deoxy compounds, transformation into the corresponding galactopyranosyl phosphates …
Number of citations: 1 www.sciencedirect.com
N Dai, SF Jenkinson, GWJ Fleet… - … Section E: Structure …, 2010 - scripts.iucr.org
X-ray crystallography unequivocally confirmed the stereochemistry of the 2-C-methyl group in the title molecule, C10H16O6, in which the 1,5-lactone ring exists in a boat conformation. …
Number of citations: 3 scripts.iucr.org

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